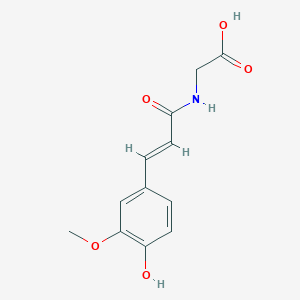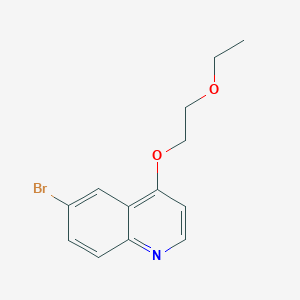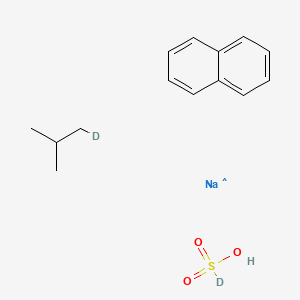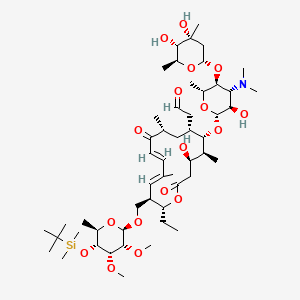
6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt (Technical Grade)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt (Technical Grade) is a boronic acid derivative with the molecular formula C10H15BN2O2 • HCl and a molecular weight of 206.043646 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt typically involves the reaction of 6-(Piperidin-1-yl)pyridine with boronic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The compound is then purified and converted into its hydrochloride salt form for stability and ease of handling .
Análisis De Reacciones Químicas
Types of Reactions
6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced boronic acid derivatives .
Aplicaciones Científicas De Investigación
6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the study of biological pathways and as a tool for molecular biology research.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt involves its interaction with molecular targets and pathways. The compound can form covalent bonds with specific biomolecules, leading to changes in their structure and function. This interaction can modulate biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester: A similar boronic acid derivative with different functional groups.
1-(Pyridin-3-yl)piperidin-4-ol hydrochloride: Another related compound with a different substitution pattern.
Uniqueness
6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .
Propiedades
Fórmula molecular |
C10H16BClN2O2 |
|---|---|
Peso molecular |
242.51 g/mol |
Nombre IUPAC |
(6-piperidin-1-ylpyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C10H15BN2O2.ClH/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13;/h4-5,8,14-15H,1-3,6-7H2;1H |
Clave InChI |
HYGSTBPJSBGDTD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1)N2CCCCC2)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)
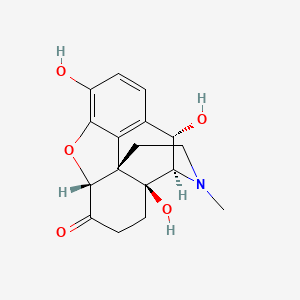
![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)

